5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound that features a triazole ring substituted with trifluoromethyl groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been reported to have various biological activities, indicating a range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the triazole ring and the trifluoromethyl groups. This combination imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N4O/c1-10-15(16(29)25-13-6-2-4-11(8-13)17(19,20)21)26-27-28(10)14-7-3-5-12(9-14)18(22,23)24/h2-9H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDBOWWCSPHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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